molecular formula C8H14F3NO3 B14239798 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid CAS No. 500168-15-0

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid

Cat. No.: B14239798
CAS No.: 500168-15-0
M. Wt: 229.20 g/mol
InChI Key: VZIPSIDYVHLASI-UHFFFAOYSA-N
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Description

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is a compound that combines an amino ketone with a trifluoroacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2-amino-2-methylpentan-3-one with trifluoroacetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The process may involve steps such as:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid is unique due to the presence of both an amino ketone and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

500168-15-0

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

2-amino-2-methylpentan-3-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-4-5(8)6(2,3)7;3-2(4,5)1(6)7/h4,7H2,1-3H3;(H,6,7)

InChI Key

VZIPSIDYVHLASI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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